molecular formula C18H20N2O3S2 B2715076 (2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1448078-60-1

(2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Cat. No. B2715076
CAS RN: 1448078-60-1
M. Wt: 376.49
InChI Key: BTJIVMBOIYWONP-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. The compound is a pyrrolidine-based molecule that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Characterization

  • A series of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups were synthesized, showcasing the versatility of sulfur-containing heterocycles in chemical synthesis. These compounds exhibited favorable herbicidal and insecticidal activities, underscoring their potential in agricultural applications (Wang et al., 2015).
  • Research into boric acid ester intermediates with benzene rings, including compounds with pyrrolidin-1-yl methanone groups, demonstrated their synthesis through multi-step reactions. These studies included crystallographic and conformational analyses, as well as investigations into their physicochemical properties using density functional theory (DFT) (Huang et al., 2021).

Biological Screening and Potential Applications

  • Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and its derivatives were synthesized and evaluated for antimicrobial activities. These compounds displayed promising antibacterial activities, suggesting potential applications in drug development (Singh et al., 2016).

Catalytic and Synthetic Utility

  • The catalytic efficiency of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine in the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes was demonstrated. This highlights the utility of sulfur-containing pyrrolidine derivatives in asymmetric synthesis, offering a pathway to synthesize γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

Molecular and Crystal Structure Analyses

  • Detailed crystal structure analyses of compounds structurally related to "(2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone" have been conducted. These studies provide insight into the molecular conformations and interactions that could influence the reactivity and biological activity of these compounds. For instance, investigations into the crystal and molecular structures of specific nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands revealed their potential in catalyzing ethylene oligomerization (Kermagoret & Braunstein, 2008).

properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-24-17-16(10-5-11-19-17)18(21)20-12-6-7-14(20)13-25(22,23)15-8-3-2-4-9-15/h2-5,8-11,14H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJIVMBOIYWONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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